molecular formula C17H12N6O B7154189 N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide

N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide

Cat. No.: B7154189
M. Wt: 316.32 g/mol
InChI Key: FVGWUCZXHMZYNG-UHFFFAOYSA-N
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Description

N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide is a heterocyclic compound that combines the structural features of quinoxaline and triazole. Quinoxaline is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . Triazole, on the other hand, is a versatile pharmacophore found in many drugs due to its stability and ability to form hydrogen bonds . The combination of these two moieties in this compound makes it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c24-17(12-5-7-13(8-6-12)23-10-9-19-22-23)21-16-11-18-14-3-1-2-4-15(14)20-16/h1-11H,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGWUCZXHMZYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NC(=O)C3=CC=C(C=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aromatic nucleophilic substitution of 4-chloro-8-methylquinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline ring would yield quinoxaline N-oxides, while reduction of a nitro group would produce an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide is unique due to the combination of quinoxaline and triazole moieties, which confer enhanced biological activities and stability. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

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